2-chloro-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)acetamide
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Overview
Description
2-chloro-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)acetamide is a complex organic compound with the molecular formula C13H15ClN2OS and a molecular weight of 282.79 g/mol . This compound is primarily used in proteomics research and is known for its unique structural features, which include a thiophene ring fused with a cyclooctane ring and a cyano group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)acetamide typically involves the cyanoacetylation of amines. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions . For instance, the direct treatment of amines with methyl cyanoacetate at room temperature without solvent can yield the desired cyanoacetamide derivatives . Another method involves stirring the reactants at 70°C for 6 hours, followed by overnight stirring at room temperature .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as solvent-free reactions or fusion techniques. These methods are designed to maximize yield and purity while minimizing the use of hazardous solvents .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles.
Condensation Reactions: The cyano group can participate in condensation reactions to form various heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include potassium hydroxide, phenyl isothiocyanate, and DMF (dimethylformamide) . Reaction conditions often involve heating and the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various heterocyclic compounds, such as thiophene derivatives .
Scientific Research Applications
2-chloro-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)acetamide is used extensively in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:
Proteomics Research: Used as a reagent in the study of proteins and their functions.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicinal Chemistry: Explored for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-chloro-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s cyano and chloro groups are believed to play a crucial role in its biological activity, potentially interacting with enzymes and receptors in the body . detailed studies on its exact mechanism of action are still ongoing.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyanoacetamide derivatives and thiophene-containing compounds. Examples include:
- 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide .
- 2-chloro-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)propanamide .
Uniqueness
What sets 2-chloro-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)acetamide apart is its unique structural combination of a thiophene ring fused with a cyclooctane ring and the presence of both cyano and chloro groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
2-chloro-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2OS/c14-7-12(17)16-13-10(8-15)9-5-3-1-2-4-6-11(9)18-13/h1-7H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAMJKPWFXZFPDS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2=C(CC1)C(=C(S2)NC(=O)CCl)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.79 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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